molecular formula C26H21N3O4S B2971198 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide CAS No. 342595-45-3

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide

Cat. No.: B2971198
CAS No.: 342595-45-3
M. Wt: 471.53
InChI Key: RWGVAGOHVAGYKA-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Antimicrobial Properties

A study focused on the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally related to the specified chemical. These compounds showed significant cytotoxic effects and antimicrobial actions, indicating potential applications in cancer therapy and infection control (Zablotskaya et al., 2013).

Antihypertensive and Diuretic Potential

Another study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives for potential use as antihypertensive and diuretic agents (Rahman et al., 2014).

Antiproliferative Effects

The antiproliferative properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated, revealing compounds with strong DNA protective ability and potential as cancer therapeutics (Gür et al., 2020).

Anticonvulsant Evaluation

The synthesis and evaluation of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives were conducted to assess their anticonvulsant effects, indicating potential use in epilepsy treatment (Malik et al., 2013).

Antibacterial and Antifungal Activity

A study on the synthesis of novel derivatives showed promising antibacterial and antifungal activities, suggesting applications in combating microbial infections (Sirgamalla & Boda, 2019).

Synthesis and Structural Analysis

Research on the synthesis and characterization of similar compounds, including X-ray analysis, contributes to the understanding of their structural features, important for drug development and material science applications (Lu & He, 2012).

Antitumor Activity

The antitumor properties of isoquinoline derivatives have been explored, revealing compounds with significant cytotoxicity against various tumor cell lines, indicating potential for cancer treatment (Houlihan et al., 1995).

Luminescent Properties

A study on the photocatalytic synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines highlighted their strong photoluminescence, suggesting applications in OLED device fabrication (Wang et al., 2021).

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-33-18-12-10-16(11-13-18)21-15-34-26(27-21)28-22(30)9-4-14-29-24(31)19-7-2-5-17-6-3-8-20(23(17)19)25(29)32/h2-3,5-8,10-13,15H,4,9,14H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVAGOHVAGYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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